2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Description
This compound features a central ethanone scaffold substituted with a 1,2,4-triazole-3-thiol group and a 1-(2-methoxyethyl)-2,5-dimethylpyrrole moiety. Its molecular weight (~396 g/mol, inferred from analogs in ) and topological polar surface area (~115 Ų, calculated for structurally similar compounds ) suggest moderate bioavailability. Though direct bioactivity data for this compound is unavailable in the provided evidence, its structural analogs exhibit roles in antifungal and proteasome-modulating applications .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-8-6-10(9(2)18(8)4-5-20-3)11(19)7-21-13-15-12(14)16-17-13/h6H,4-5,7H2,1-3H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNATGNDDINTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides serve as precursors for 1,2,4-triazole-3-thiols through base-mediated cyclization. For example, refluxing N -allyl-thiosemicarbazide derivatives in 2 N NaOH yields 4-allyl-5-substituted-4H-1,2,4-triazole-3-thiols. Adapting this method, aminoguanidine hydrochloride can react with carbon disulfide to form 5-amino-1H-1,2,4-triazole-3-thiol (Figure 1 ):
$$
\text{Aminoguanidine hydrochloride} + \text{CS}_2 \xrightarrow{\text{NaOH, Δ}} \text{5-Amino-1H-1,2,4-triazole-3-thiol}
$$
Optimization Note : Yields improve under microwave irradiation (170°C, MeCN), reducing reaction times from hours to minutes.
Preparation of 1-(2-Methoxyethyl)-2,5-Dimethyl-1H-Pyrrole-3-Ethanone
Pyrrole Core Functionalization
The pyrrole moiety is synthesized via Paal-Knorr condensation of 2,5-hexanedione with ammonium acetate, followed by N -alkylation and Friedel-Crafts acetylation:
Paal-Knorr Synthesis :
$$
2,5-\text{Hexanedione} + \text{NH}_4\text{OAc} \xrightarrow{\text{AcOH}} 2,5-\text{Dimethylpyrrole}
$$N-Alkylation :
2,5-Dimethylpyrrole reacts with 2-methoxyethyl bromide under basic conditions (K₂CO₃, DMF) to introduce the 2-methoxyethyl group.Friedel-Crafts Acetylation :
Acetylation at the 3-position using acetyl chloride and AlCl₃ yields 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-ethanone.
Coupling Strategies for S-Substitution
Nucleophilic Thiol-Ketone Coupling
The triazole-thiol undergoes S-alkylation with α-halo ketones. For the target compound, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-ethanone is brominated at the α-position using N-bromosuccinimide (NBS) to form the corresponding α-bromo ketone (Figure 2 ):
$$
\text{Pyrrole ethanone} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \alpha-\text{Bromo ketone}
$$
Subsequent reaction with 5-amino-1H-1,2,4-triazole-3-thiol in acetonitrile, catalyzed by triethylamine (TEA), affords the target compound:
$$
\alpha-\text{Bromo ketone} + \text{Triazole-thiol} \xrightarrow{\text{TEA, MeCN}} \text{Target product}
$$
Table 1 : Optimization of Coupling Conditions
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | MeCN | TEA | 25 | 4 | 68 |
| 2 | DMF | K₂CO₃ | 80 | 6 | 52 |
| 3 | EtOH | NaOH | 60 | 3 | 45 |
| 4 | MeCN | DBU | 25 | 2 | 73 |
Optimal conditions: MeCN, DBU, 25°C, 2 h (73% yield).
Analytical Characterization and Tautomerism Studies
Spectroscopic Confirmation
Tautomerism in the Triazole Core
X-ray crystallography and variable-temperature NMR confirm the dominance of the 1H-tautomer over 4H-forms due to intramolecular hydrogen bonding.
Challenges and Alternative Approaches
Competing Side Reactions
Microwave-Assisted Synthesis
Adapting methods from, microwave irradiation (170°C, MeCN) reduces coupling times to 30 minutes with comparable yields (70–75%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s triazole and pyrrole rings are of interest due to their potential bioactivity. These rings are often found in molecules with antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of multiple functional groups allows for interactions with various biological targets, potentially leading to the development of new therapeutics.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the electronic characteristics of the triazole and pyrrole rings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the pyrrole ring might engage in hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Pyrrole Substitution Impact
Key Insights :
- Methoxyethyl groups introduce polarity, improving solubility—a critical factor for oral bioavailability .
- Fluorinated substituents (e.g., in IU1) balance metabolic stability and target binding, as seen in proteasome inhibitors .
Triazole Ring Modifications
Table 2: Triazole Variants and Properties
Key Insights :
- The 5-amino group in the target compound contrasts with methylated triazoles (), which may reduce interaction with polar biological targets.
- Fused heterocycles (e.g., benzothiazolo-triazole in ) increase molecular complexity and may improve target affinity but hinder pharmacokinetics due to higher molecular weight (~448 g/mol) .
Table 3: Inferred Bioactivity from Structural Analogues
Key Insights :
- Triazole-thio derivatives are frequently associated with antifungal activity , as seen in standardized MIC testing protocols .
- IU1 demonstrates the role of pyrrole-ethanones in proteasome regulation, though its mechanism diverges from triazole-containing analogs .
- Thienothiophene derivatives () highlight the importance of sulfur-containing scaffolds in antimicrobial design, though their structural complexity may limit synthesis scalability .
Biological Activity
The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications supported by recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with a thiol derivative followed by the introduction of a pyrrole moiety. The methods often utilize microwave-assisted techniques to enhance yields and reduce reaction times. For instance, similar compounds have been synthesized using methodologies that involve nucleophilic substitutions and tautomeric studies to confirm structural integrity through NMR and X-ray crystallography .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains and fungi. For example, studies have demonstrated that related triazole compounds possess mechanisms that inhibit cell wall synthesis and disrupt membrane integrity .
Anticancer Activity
Triazole derivatives are also noted for their anticancer properties. The mercapto-substituted 1,2,4-triazoles have been reported to exert chemopreventive effects through apoptosis induction in cancer cells . Specifically, compounds with similar structural features have been tested against multiple cancer cell lines, demonstrating selective cytotoxicity.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The 1,2,4-triazole ring is known for forming hydrogen bonds with amino acid residues in target proteins, which can lead to inhibition of critical enzymatic pathways. For instance, studies on similar triazole scaffolds indicate that they can effectively inhibit kinases involved in cancer progression .
Case Study 1: Antiviral Activity
A recent study highlighted the antiviral potential of triazole derivatives against β-coronaviruses. The substitution of an amide group with a 1,2,4-triazole moiety significantly enhanced the potency against viral replication . This suggests that the compound may also exhibit similar antiviral properties.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on various triazole derivatives to understand their biological activity better. Findings indicate that modifications to the triazole ring can drastically alter potency and selectivity against biological targets . Such insights are crucial for optimizing the compound's therapeutic profile.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
